Cas no 339278-30-7 ((2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile)

(2Z)-3-(3,4-Dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is a synthetic organic compound featuring a conjugated nitrile and methoxyimino functional group attached to a dimethoxyphenyl backbone. This structure imparts notable reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or agrochemical precursors. The presence of electron-donating methoxy groups enhances its stability and influences its electronic properties, while the α,β-unsaturated nitrile moiety offers versatility in nucleophilic addition or cyclization reactions. Its well-defined stereochemistry (2Z,1E) ensures consistent performance in targeted applications. Suitable for controlled functionalization, this compound is primarily utilized in research and specialty chemical development.
(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile structure
339278-30-7 structure
Product Name:(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
CAS No:339278-30-7
MF:C13H14N2O3
MW:246.261863231659
CID:4649012
PubChem ID:9615069
Update Time:2025-05-30

(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-DIMETHOXYPHENYL)-2-[(METHOXYIMINO)METHYL]ACRYLONITRILE
    • (2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
    • 2-Propenenitrile, 3-(3,4-dimethoxyphenyl)-2-[(methoxyimino)methyl]-
    • Inchi: 1S/C13H14N2O3/c1-16-12-5-4-10(7-13(12)17-2)6-11(8-14)9-15-18-3/h4-7,9H,1-3H3/b11-6+,15-9+
    • InChI Key: FTRUASFTLSXRTJ-KWWZHBJFSA-N
    • SMILES: O(C)C1C=C(/C=C(\C#N)/C=N/OC)C=CC=1OC

Computed Properties

  • Exact Mass: 246.10044231g/mol
  • Monoisotopic Mass: 246.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 63.8Ų

(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI73394-1mg
(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
339278-30-7 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI73394-5mg
(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
339278-30-7 >90%
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A2B Chem LLC
AI73394-10mg
(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
339278-30-7 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI73394-500mg
(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
339278-30-7 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI73394-1g
(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
339278-30-7 >90%
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Additional information on (2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile

Introduction to (2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile (CAS No. 339278-30-7)

(2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 339278-30-7, belongs to a class of molecules that exhibit intriguing chemical and pharmacological characteristics. Its molecular structure, featuring a conjugated system of double bonds and functional groups, makes it a candidate for further investigation in various therapeutic applications.

The compound's structure consists of a phenyl ring substituted with methoxy groups at the 3 and 4 positions, which enhances its solubility and reactivity. The presence of a nitrile group and an imino-methyl side chain contributes to its complex reactivity, making it a versatile intermediate in synthetic chemistry. These features have prompted researchers to explore its potential in drug discovery and development.

In recent years, there has been a growing interest in exploring the pharmacological properties of molecules with similar structural motifs. Specifically, the combination of aromatic rings with electron-withdrawing groups such as nitriles and imines has been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 3,4-dimethoxyphenyl moiety in this compound is particularly noteworthy, as it has been shown to modulate enzyme activity and receptor binding in several preclinical studies.

One of the most compelling aspects of (2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is its potential as a scaffold for developing novel therapeutic agents. The compound's ability to interact with biological targets through multiple binding sites makes it an attractive candidate for structure-based drug design. Researchers have utilized computational methods to predict how this molecule might bind to proteins and other biomolecules, providing insights into its potential mechanisms of action.

Recent studies have highlighted the importance of understanding the stereochemistry of such compounds in determining their biological efficacy. The (2Z) configuration of the double bond in this molecule is crucial for its interactions with biological targets. This stereochemical feature has been the focus of several synthetic efforts aimed at optimizing the compound's potency and selectivity. By modifying the substituents around the double bond, chemists have been able to fine-tune the pharmacological profile of this compound.

The synthesis of (2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as cross-coupling reactions and transition metal catalysis has enabled researchers to construct the desired molecular framework efficiently. These synthetic strategies have not only facilitated the preparation of this compound but also provided valuable insights into developing similar molecules with enhanced properties.

From a biochemical perspective, this compound exhibits interesting interactions with enzymes and receptors involved in critical cellular pathways. For instance, preliminary data suggest that it may inhibit certain kinases that play a role in cancer progression. Additionally, its ability to modulate neurotransmitter receptors has implications for potential applications in neuropharmacology. These findings underscore the importance of continued research into understanding the full spectrum of biological activities associated with this molecule.

The field of medicinal chemistry is constantly evolving, driven by advancements in synthetic methodologies and an increasing understanding of biological systems. (2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile exemplifies how structural complexity can be leveraged to develop novel therapeutic agents. As research progresses, it is likely that more derivatives will be synthesized and evaluated for their pharmacological potential.

In conclusion, (2Z)-3-(3,4-dimethoxyphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is a promising compound with significant potential in pharmaceutical research. Its unique structural features and observed biological activities make it a valuable candidate for further investigation. As scientists continue to explore new frontiers in drug discovery, this molecule represents an exciting opportunity to develop innovative treatments for various diseases.

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